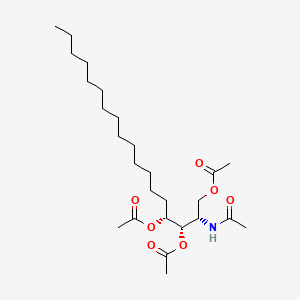

Tetraacetylphytosphingosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13018-48-9 |

|---|---|

Molecular Formula |

C26H47NO7 |

Molecular Weight |

485.7 g/mol |

IUPAC Name |

[(2S,3S,4R)-2-acetamido-3,4-diacetyloxyoctadecyl] acetate |

InChI |

InChI=1S/C26H47NO7/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-25(33-22(4)30)26(34-23(5)31)24(27-20(2)28)19-32-21(3)29/h24-26H,6-19H2,1-5H3,(H,27,28)/t24-,25+,26-/m0/s1 |

InChI Key |

SGTYQWGEVAMVKB-NXCFDTQHSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](COC(=O)C)NC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(COC(=O)C)NC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Tetraacetylphytosphingosine: A Deep Dive into its Biological Functions and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraacetylphytosphingosine (TAPS) is an acetylated derivative of phytosphingosine, a bioactive sphingolipid naturally present in various organisms, including yeast and plants.[1][2] While phytosphingosine itself has known roles in skin barrier function and antimicrobial activity, its acetylated form, TAPS, has emerged as a molecule with distinct and potent biological activities.[1][3] This technical guide provides a comprehensive overview of the known biological functions of TAPS, with a focus on its anti-angiogenic and pro-apoptotic properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and discovery.

Core Biological Functions of this compound

Current research has elucidated two primary areas of biological activity for TAPS: the inhibition of angiogenesis and the induction of apoptosis. These functions are primarily mediated through its influence on key cellular signaling pathways.

Inhibition of Angiogenesis

TAPS has been identified as a potent inhibitor of angiogenesis, the physiological process through which new blood vessels form from pre-existing ones.[2] This inhibitory action is critical in pathological conditions where excessive angiogenesis is a contributing factor, such as cancer, psoriasis, and arthritis.[4] The anti-angiogenic effects of TAPS are mediated through the following mechanisms:

-

Inhibition of the Mitogen-Activated Protein Kinase (MAPK) Pathway: TAPS has been shown to suppress the VEGF-induced phosphorylation of key kinases in the MAPK pathway, specifically p42/44 extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK).[2][5] The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and migration, all of which are essential for angiogenesis.

-

Reduction of Intracellular Calcium Levels: TAPS effectively abolishes the increase in intracellular calcium concentration induced by Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[2][5] Calcium signaling is a critical component of many cellular processes, including endothelial cell migration and tube formation.

Induction of Apoptosis

Beyond its anti-angiogenic properties, TAPS has been demonstrated to induce apoptosis, or programmed cell death, in human keratinocyte cells (HaCaT).[5][4] This pro-apoptotic activity is particularly relevant in the context of hyperproliferative skin diseases. The key mechanisms include:

-

Regulation of Bcl-2 Family Proteins: TAPS modulates the expression of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it has been shown to regulate the levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, tipping the cellular balance towards apoptosis.[4]

-

Caspase Activation: The induction of apoptosis by TAPS involves the activation of caspases, a family of proteases that are central to the execution of the apoptotic program.[4]

Quantitative Data on the Biological Activity of this compound

The following table summarizes the available quantitative data on the biological effects of this compound from various in vitro studies.

| Biological Effect | Cell Line | TAPS Concentration | Observed Effect | Reference |

| Inhibition of Angiogenesis | HUVEC | 5 µM | Markedly decreased VEGF-induced chemotactic migration and capillary-like tube formation. | |

| Induction of Apoptosis | HaCaT | Not Specified | Time- and dose-dependent induction of apoptosis. | |

| Apoptosis Induction (Time Course) | HaCaT | Not Specified | Apoptosis detected at 0.5 h (13%), increased to 19% at 2 h, and peaked at 38% at 4 h. | [6] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: TAPS Anti-Angiogenic Signaling Pathway.

Caption: TAPS-Induced Apoptosis Signaling Pathway.

Caption: Experimental Workflow for Angiogenesis Assays.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the literature to assess the biological functions of this compound.

HUVEC Chemotactic Migration Assay

This assay is used to evaluate the effect of TAPS on the directional migration of Human Umbilical Vein Endothelial Cells (HUVECs) towards a chemoattractant, such as VEGF.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium (EGM-2)

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

VEGF

-

This compound (TAPS)

-

Calcein AM or other fluorescent dye for cell labeling

-

Fluorescence plate reader

Procedure:

-

Culture HUVECs in EGM-2 until they reach 80-90% confluency.

-

Starve the cells in serum-free medium for 4-6 hours prior to the assay.

-

Resuspend the starved HUVECs in serum-free medium containing various concentrations of TAPS.

-

Add 100 µl of the cell suspension to the upper chamber of the Transwell inserts.

-

Add 600 µl of serum-free medium containing VEGF (e.g., 20 ng/ml) to the lower chamber of the 24-well plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.

-

Stain the cells with a suitable dye (e.g., Calcein AM).

-

Quantify the migrated cells by measuring the fluorescence intensity using a plate reader or by counting the cells under a microscope.

In Vitro Angiogenesis Tube Formation Assay

This assay assesses the ability of HUVECs to form capillary-like structures (tubes) on a basement membrane matrix in the presence of TAPS.

Materials:

-

HUVECs

-

EGM-2

-

Matrigel® Basement Membrane Matrix

-

96-well plates

-

VEGF

-

TAPS

-

Calcein AM

-

Inverted microscope with a camera

Procedure:

-

Thaw Matrigel® on ice overnight.

-

Coat the wells of a 96-well plate with 50 µl of Matrigel® and incubate at 37°C for 30-60 minutes to allow for polymerization.

-

Harvest HUVECs and resuspend them in serum-free medium.

-

Seed the HUVECs (e.g., 1.5 x 10^4 cells/well) onto the solidified Matrigel®.

-

Treat the cells with various concentrations of TAPS in the presence of VEGF (e.g., 20 ng/ml).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours.

-

After incubation, stain the cells with Calcein AM.

-

Visualize and capture images of the tube-like structures using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Caspase Activation Assay

This assay measures the activity of caspases, key executioners of apoptosis, in HaCaT cells treated with TAPS.

Materials:

-

HaCaT cells

-

Cell culture medium

-

TAPS

-

Caspase-3 colorimetric or fluorometric assay kit (containing a specific caspase-3 substrate like DEVD-pNA or DEVD-AMC)

-

Microplate reader

Procedure:

-

Seed HaCaT cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of TAPS for different time points.

-

Lyse the cells according to the assay kit manufacturer's instructions to release the cellular contents, including active caspases.

-

Add the caspase-3 substrate to the cell lysates.

-

Incubate the plate at 37°C for 1-2 hours to allow the active caspase-3 to cleave the substrate.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

The increase in signal is proportional to the caspase-3 activity.

Bax/Bcl-2 Expression Analysis (Western Blotting)

This method is used to determine the protein levels of the pro-apoptotic Bax and anti-apoptotic Bcl-2 in HaCaT cells following treatment with TAPS and UVB irradiation.

Materials:

-

HaCaT cells

-

Cell culture medium

-

TAPS

-

UVB light source

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed HaCaT cells and treat them with TAPS and/or expose them to UVB radiation.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each sample.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for Bax and Bcl-2.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and detect the protein bands using an imaging system.

-

Quantify the band intensities and normalize them to the loading control to determine the relative expression levels of Bax and Bcl-2.

Measurement of Intracellular Calcium Concentration

This protocol describes how to measure changes in intracellular calcium levels in response to stimuli in the presence of TAPS using a fluorescent calcium indicator.

Materials:

-

HUVECs or other relevant cell types

-

Cell culture medium

-

Fura-2 AM or Fluo-4 AM (calcium indicator dyes)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

VEGF

-

TAPS

-

Fluorescence microscope or plate reader with dual-wavelength excitation/emission capabilities

Procedure:

-

Seed cells on glass coverslips or in a black-walled, clear-bottom 96-well plate.

-

Load the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Pre-incubate the cells with TAPS for a designated period.

-

Mount the coverslip on a perfusion chamber or place the plate in the reader.

-

Establish a baseline fluorescence reading.

-

Stimulate the cells with VEGF.

-

Record the changes in fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. The ratio of the emissions (340/380) is proportional to the intracellular calcium concentration. For Fluo-4, excitation is at ~490 nm and emission at ~520 nm.

Conclusion and Future Directions

This compound has demonstrated significant potential as a bioactive molecule with potent anti-angiogenic and pro-apoptotic properties. Its ability to modulate key signaling pathways, including the MAPK and calcium signaling pathways, as well as the intrinsic apoptotic pathway, makes it a compelling candidate for further investigation in the context of diseases characterized by excessive angiogenesis and cellular hyperproliferation. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the mechanisms of action and therapeutic applications of TAPS. Future research should focus on in vivo studies to validate the in vitro findings, as well as on elucidating the full spectrum of its molecular targets and signaling interactions. Such efforts will be crucial in translating the promising preclinical data into tangible therapeutic strategies for a range of human diseases.

References

- 1. Induction of apoptosis and expression of cell cycle regulatory proteins in response to a phytosphingosine derivative in HaCaT human keratinocyte cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-angiogenic effect of tetraacetyl-phytosphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. sartorius.com [sartorius.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Tetraacetylphytosphingosine: A Technical Guide to its Role as a Ceramide Precursor for Researchers and Drug Development Professionals

Abstract

Ceramides are integral sphingolipids within the stratum corneum, playing a critical role in maintaining the skin's barrier function and modulating cellular signaling pathways. The limited availability of natural phytosphingosine, a key building block for many ceramides, presents a significant challenge for their large-scale production. Tetraacetylphytosphingosine (TAPS), a fully acetylated derivative of phytosphingosine, has emerged as a pivotal precursor, offering a stable and efficient route to synthesizing skin-identical ceramides. Primarily produced via fermentation by the yeast Wickerhamomyces ciferrii, TAPS can be readily converted to phytosphingosine and subsequently acylated to form various ceramide species. This guide provides an in-depth technical overview of TAPS, covering its biosynthesis, conversion to ceramides, supporting experimental data, and relevant methodologies for researchers and professionals in drug development and cosmetology.

Introduction: The Significance of Ceramides and the Role of TAPS

Ceramides are N-acylated sphingoid bases that are essential components of the epidermal lipid matrix.[1] They are crucial for the skin's water permeability barrier, preventing transepidermal water loss and protecting against environmental insults.[2] Beyond their structural role, ceramides act as second messengers in the sphingomyelin signaling pathway, influencing critical cellular processes such as apoptosis, inflammation, and cell differentiation.[3][4]

The synthesis of specific ceramides, particularly those based on phytosphingosine, is often hampered by the low concentrations of phytosphingosine found in plant sources.[3][5] Chemical synthesis is complex due to the presence of multiple chiral centers.[6] this compound (TAPS) provides a robust solution to this challenge. It serves as a stable, fermentatively-produced intermediate that can be efficiently converted into phytosphingosine with the correct stereochemistry for producing skin-identical ceramides.[7][8] TAPS itself also exhibits biological activities, including antioxidant, moisturizing, and anti-inflammatory properties.[3]

Biosynthesis of this compound (TAPS)

The only known microorganism capable of naturally secreting TAPS is the non-conventional yeast Wickerhamomyces ciferrii (also known as Pichia ciferrii).[3][5][9] This makes fermentation the primary method for industrial TAPS production.[9] The biosynthetic pathway in W. ciferrii is a specialized branch of sphingolipid metabolism.

The process begins with the condensation of serine and palmitoyl-CoA, catalyzed by the serine-palmitoyltransferase (SPT) complex.[9][10] This is followed by a series of enzymatic reactions leading to phytosphingosine, which is then uniquely acetylated in W. ciferrii to produce TAPS.[10][11]

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. EP0695167A1 - Cosmetic composition containing ceramide precursors - Google Patents [patents.google.com]

- 3. Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. personalcaremagazine.com [personalcaremagazine.com]

- 8. WO1994010131A1 - Method of synthesising phytosphingosine-containing ceramides and cosmetic compositions comprising them - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Unveiling the Anti-inflammatory Potential of Tetraacetylphytosphingosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraacetylphytosphingosine (TAPS), a derivative of the naturally occurring sphingolipid phytosphingosine, is emerging as a compound of significant interest within the pharmaceutical and cosmetic industries due to its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of TAPS's anti-inflammatory mechanisms, drawing from available preclinical research. It aims to furnish researchers, scientists, and drug development professionals with a detailed summary of its effects on key signaling pathways, quantitative data from in vitro and in vivo studies where available, and a description of relevant experimental methodologies.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including dermatitis, psoriasis, and acne vulgaris.[1] Sphingolipids, a class of lipids containing a backbone of sphingoid bases, are increasingly recognized for their roles in cell signaling and modulation of inflammatory processes.[2] this compound (TAPS) is the acetylated form of phytosphingosine, a sphingolipid found in the stratum corneum of the skin.[1][3] This acetylation enhances its solubility and stability, making it a more viable candidate for formulation in therapeutic and cosmetic products.[4] This guide synthesizes the existing data on the anti-inflammatory properties of TAPS and its precursor, phytosphingosine, to provide a detailed technical resource.

Mechanism of Action: Modulation of Key Inflammatory Signaling Pathways

Current research indicates that the anti-inflammatory effects of TAPS and its derivatives are mediated through the modulation of several key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines.[5]

Studies on phytosphingosine derivatives have demonstrated their ability to inhibit this pathway.[6][7] Phytosphingosine has been shown to suppress the nuclear migration of NF-κB and the degradation of IκBα, thereby preventing the transcription of downstream inflammatory mediators.[6] While direct quantitative data for TAPS is limited in the available literature, the activity of its parent compound strongly suggests a similar mechanism of action.

Caption: Inhibition of the NF-κB signaling pathway by TAPS.

Attenuation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are critical in transducing extracellular signals into cellular responses, including inflammation.[8]

Research has shown that TAPS can suppress the phosphorylation of p42/44 ERK and JNK induced by vascular endothelial growth factor (VEGF).[9] This inhibition of MAPK activation is a key mechanism by which TAPS may exert its anti-inflammatory and anti-angiogenic effects. Phytosphingosine has also been demonstrated to inhibit the p38, ERK, and JNK signaling pathways.[6]

Caption: Attenuation of the MAPK signaling pathway by TAPS.

Quantitative Data on Anti-inflammatory Effects

While the qualitative effects of TAPS and its derivatives on inflammatory pathways are documented, specific quantitative data such as IC50 values and detailed dose-response relationships for TAPS are not extensively available in the public domain literature. The following tables summarize the available quantitative information for phytosphingosine (PHS), the parent compound of TAPS.

Table 1: In Vitro Effects of Phytosphingosine (PHS) on Inflammatory Markers

| Cell Line | Stimulant | PHS Concentration | Measured Marker | Result | Reference |

| RAW264.7 | LPS (100 ng/ml) | 5 µg/ml | iNOS mRNA | Suppression | [6] |

| RAW264.7 | LPS (100 ng/ml) | 5 µg/ml | COX-2 mRNA | Suppression | [6] |

| RAW264.7 | LPS (100 ng/ml) | 5 µg/ml | NO Production | Suppression | [6] |

| RAW264.7 | LPS (100 ng/ml) | 5 µg/ml | PGE2 Production | Suppression | [6] |

| RAW264.7 | LPS (100 ng/ml) | 5 µg/ml | IL-6 | Decrease | [6] |

| RAW264.7 | LPS (100 ng/ml) | 5 µg/ml | IL-10 | Decrease | [6] |

| RAW264.7 | LPS (100 ng/ml) | 5 µg/ml | IL-27 p28/IL-30 | Decrease | [6] |

| RAW264.7 | LPS (100 ng/ml) | 5 µg/ml | IP-10 | Decrease | [6] |

| RAW264.7 | LPS (100 ng/ml) | 5 µg/ml | I-TAC | Decrease | [6] |

| RAW264.7 | LPS (100 ng/ml) | 5 µg/ml | MCP-5 | Decrease | [6] |

| RAW264.7 | LPS (100 ng/ml) | 5 µg/ml | TIMP-1 | Decrease | [6] |

| HaCaT | TNF-α/IFN-γ | Not Specified | TARC Production | Reduction | [6] |

| HaCaT | TNF-α/IFN-γ | Not Specified | IL-6 Production | Reduction | [6] |

| HaCaT | TNF-α/IFN-γ | Not Specified | IL-8 Production | Reduction | [6] |

Table 2: In Vivo Effects of Phytosphingosine Derivatives

| Animal Model | Condition | Compound | Effect | Reference |

| Mice | IL-23 induced psoriasiform dermatitis | Phytosphingosine derivatives | Decreased ear swelling | [10] |

| Mice | IL-23 induced psoriasiform dermatitis | Phytosphingosine derivatives | Suppressed mRNA levels of Th17 cytokines (CXCL1, CCL17, CCL20, IL-17A, IL-22) | [10] |

| Mice | IL-23 induced psoriasiform dermatitis | Phytosphingosine derivatives | Suppressed mRNA levels of pro-inflammatory mediators (IL-1α, IL-1β, IL-6, INF-γ, TNF-α) | [10] |

| Hairless Mouse | TPA-induced inflammatory epidermal hyperplasia | Phytosphingosine | Inhibition of hyperplasia | [6][11] |

Experimental Protocols

NF-κB Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the effect of TAPS on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Methodology Outline:

-

Cell Culture and Treatment: Plate suitable cells (e.g., RAW264.7 macrophages or HaCaT keratinocytes) on coverslips. Pre-treat cells with varying concentrations of TAPS for a specified duration, followed by stimulation with an inflammatory agent (e.g., LPS or TNF-α).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Block non-specific binding sites and incubate with a primary antibody against the NF-κB p65 subunit. Follow with a fluorescently labeled secondary antibody.

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Microscopy and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 subunit to determine the extent of translocation.

Caption: Experimental workflow for NF-κB nuclear translocation assay.

MAPK Phosphorylation Assay (Western Blot)

Objective: To determine the effect of TAPS on the phosphorylation status of key MAPK proteins (ERK, JNK, p38).

Methodology Outline:

-

Cell Culture and Treatment: Culture cells to confluency and serum-starve overnight. Treat with TAPS at various concentrations for a defined period, followed by stimulation with a growth factor (e.g., VEGF) or inflammatory agent.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38. Subsequently, strip the membranes and re-probe with antibodies for the total forms of these proteins to serve as loading controls.

-

Detection and Analysis: Use a chemiluminescent substrate for detection. Quantify the band intensities and calculate the ratio of phosphorylated to total protein.

References

- 1. Effect of sphingosine and phytosphingosine ceramide ratio on lipid arrangement and barrier function in skin lipid models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A real time quantitative PCR analysis and correlation of COX-1 and COX-2 enzymes in inflamed dental pulps following administration of three different NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-angiogenic effect of tetraacetyl-phytosphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. raybiotech.com [raybiotech.com]

- 6. Phytosphingosine Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal … [ouci.dntb.gov.ua]

- 7. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]

- 8. mdpi.com [mdpi.com]

- 9. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Phytosphingosine stimulates the differentiation of human keratinocytes and inhibits TPA-induced inflammatory epidermal hyperplasia in hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Tetraacetylphytosphingosine (TAPS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraacetylphytosphingosine (TAPS), a fully acetylated derivative of the bioactive sphingolipid phytosphingosine, has garnered significant attention in the pharmaceutical and cosmetic industries. Primarily produced via fermentation by the yeast Wickerhamomyces ciferrii, TAPS serves as a stable precursor to phytosphingosine and ceramides, crucial components for maintaining skin barrier function.[1] This technical guide provides an in-depth overview of the discovery of TAPS, its biosynthesis, and the methodologies for its synthesis and analysis. The document details experimental protocols for fermentation, extraction, and conversion to phytosphingosine, presents quantitative data in a structured format, and visualizes the biosynthetic pathway and experimental workflows. This guide is intended to be a comprehensive resource for researchers and professionals involved in the development of novel therapeutics and advanced skincare formulations.

Discovery and Significance

The journey of this compound (TAPS) began with the isolation of a yeast strain, now known as Wickerhamomyces ciferrii (previously classified as Hansenula ciferrii or Pichia ciferrii), which was observed to secrete a crystalline substance into its culture medium. This substance was later identified as TAPS, the tetra-acetylated form of phytosphingosine.[2]

Phytosphingosine itself is a critical sphingolipid, playing a vital role in cellular processes and as a structural component of ceramides in the skin's stratum corneum. However, its direct extraction from natural sources is challenging, and chemical synthesis is complex. TAPS, being the major extracellular product of W. ciferrii fermentation, presents a more viable and scalable route to obtaining phytosphingosine through a subsequent deacetylation step.[1][2]

Beyond its role as a precursor, TAPS itself exhibits biological activities, including anti-inflammatory, antioxidant, and apoptosis-inducing effects, making it a molecule of interest for direct therapeutic and cosmetic applications.[1]

Biosynthesis of this compound in Wickerhamomyces ciferrii

The production of TAPS in W. ciferrii is a multi-step enzymatic process that begins with the condensation of L-serine and palmitoyl-CoA. The key steps in the biosynthetic pathway are outlined below.

Signaling Pathway Diagram

Caption: Biosynthetic pathway of this compound in W. ciferrii.

The biosynthesis commences with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT), which is the rate-limiting step. The resulting 3-ketodihydrosphingosine is then reduced to dihydrosphingosine by 3-ketodihydrosphingosine reductase (encoded by the TSC10 gene).[1] Subsequently, dihydrosphingosine is hydroxylated to form phytosphingosine by sphingolipid C4-hydroxylase (encoded by the SYR2 gene).[1] The final steps involve the sequential acetylation of phytosphingosine. The acetyltransferase Sli1p catalyzes the formation of triacetylphytosphingosine, which is then further acetylated by Atf2p to yield the final product, this compound (TAPS).[1]

Synthesis and Purification of TAPS

The primary method for TAPS production is microbial fermentation using high-yielding strains of Wickerhamomyces ciferrii.

Fermentation Protocol

A typical fermentation protocol involves the cultivation of W. ciferrii in a nutrient-rich medium under controlled conditions to maximize TAPS secretion.

Experimental Workflow for TAPS Fermentation

Caption: General workflow for the production and purification of TAPS.

Media Composition:

-

YMgI Medium:

-

Yeast Extract: 2 g/L

-

Malt Extract: 2 g/L

-

Peptone: 7 g/L

-

Glycerol: 10 g/L[3]

-

Fermentation Conditions:

-

Temperature: 25-30°C

-

Agitation: 180-250 rpm

-

Mode: Batch or fed-batch fermentation can be employed. Fed-batch strategies with the addition of a non-fermentable carbon source like glycerol have been shown to increase TAPS yields.[4]

Extraction and Purification Protocol

TAPS is secreted into the fermentation broth, from which it can be extracted and purified.

-

Cell Separation: The fermentation broth is centrifuged or filtered to separate the yeast cells from the supernatant containing TAPS.

-

Solvent Extraction: TAPS is extracted from the supernatant using an organic solvent. Chloroform has been reported for this purpose.[5]

-

The culture supernatant is mixed with an equal volume of chloroform.

-

The mixture is vigorously agitated and then allowed to separate.

-

The organic phase containing TAPS is collected.

-

The solvent is evaporated under reduced pressure to yield crude TAPS.

-

-

Purification: The crude TAPS can be further purified by recrystallization from a suitable solvent or by chromatographic techniques if higher purity is required.

Conversion of TAPS to Phytosphingosine

TAPS can be readily converted to its biologically active precursor, phytosphingosine, through deacetylation.

Deacetylation Protocol

Base-catalyzed hydrolysis is a common method for the deacetylation of TAPS.[4]

-

Reaction Setup: Dissolve crude or purified TAPS in a mixture of ethanol and water (e.g., 9:1 v/v).

-

Base Addition: Add potassium hydroxide (KOH) to the solution.

-

Hydrolysis: Reflux the mixture for several hours (e.g., 5 hours) to ensure complete deacetylation.

-

Work-up:

-

Remove the solvent under vacuum.

-

Extract the resulting phytosphingosine into an organic solvent such as diethyl ether.

-

Wash the organic phase with water to remove any remaining salts.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain phytosphingosine.

-

Quantitative Data

The production of TAPS is highly dependent on the strain of W. ciferrii and the fermentation conditions.

| Parameter | Value | Reference |

| TAPS Production (Batch Fermentation) | ||

| Wild-Type W. ciferrii | 1.7 g/L | [3] |

| Mutant Strain 736 | 9.1 g/L | [3] |

| TAPS Production (Fed-Batch Fermentation) | ||

| Mutant Strain 736 | 17.7 g/L | [3] |

| Genetically Engineered Strain | ~2 g/L | [6] |

| Deacetylation Yield | ||

| Phytosphingosine from TAPS | 81% | [4] |

| Physical Properties | ||

| Molecular Weight | 485.65 g/mol | |

| Melting Point | 46 °C | |

| Solubility | Soluble in ethanol and DMSO | [7] |

Analytical Methods

The analysis of TAPS is crucial for monitoring production and ensuring purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for the quantification of TAPS in fermentation broths and purified samples. A reversed-phase C18 column with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol) is typically used. Detection is commonly performed using a UV detector.

-

Thin-Layer Chromatography (TLC): TLC provides a rapid and simple method for the qualitative analysis of TAPS during fermentation and purification.

-

Mass Spectrometry (MS): MS is used for the identification and structural confirmation of TAPS. Electrospray ionization (ESI) is a suitable ionization technique. The fragmentation pattern can provide information about the fatty acid chain length and the acetate groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of TAPS, confirming the presence and position of the acetyl groups and the stereochemistry of the phytosphingosine backbone.

Signaling and Biological Activity

While TAPS is primarily valued as a precursor to phytosphingosine and ceramides, it also possesses intrinsic biological activity.

Direct Effects of TAPS

-

Anti-inflammatory and Antioxidant Properties: TAPS has demonstrated anti-inflammatory and antioxidant effects, which are beneficial for skincare applications.[1]

-

Induction of Apoptosis: TAPS has been shown to induce apoptosis in human keratinocyte cells (HaCaT).

-

Inhibition of Angiogenesis: TAPS can inhibit angiogenesis through the MAPK pathway.

Role as a Precursor

The primary biological significance of TAPS lies in its conversion to phytosphingosine and subsequently to ceramides. Ceramides are essential for maintaining the skin's barrier function, preventing water loss, and protecting against environmental insults. Phytosphingosine itself has antimicrobial and anti-inflammatory properties.[1]

Logical Relationship of TAPS and its Derivatives in Skin Health

Caption: Relationship between TAPS, its derivatives, and skin barrier function.

Conclusion

This compound is a key biomolecule with significant potential in the pharmaceutical and cosmetic industries. Its efficient production through fermentation of Wickerhamomyces ciferrii provides a sustainable source of phytosphingosine and ceramides. This technical guide has provided a comprehensive overview of the discovery, synthesis, and analysis of TAPS, offering valuable protocols and data for researchers and developers in the field. Further research into optimizing fermentation processes, developing more efficient purification strategies, and elucidating the direct biological activities of TAPS will undoubtedly expand its applications in human health and wellness.

References

- 1. Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Differences in the Fatty Acid Profile, Morphology, and this compound-Forming Capability Between Wild-Type and Mutant Wickerhamomyces ciferrii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO1994010131A1 - Method of synthesising phytosphingosine-containing ceramides and cosmetic compositions comprising them - Google Patents [patents.google.com]

- 5. A novel fluorescein sodium-based screening platform for the identification of sphingoid base-producing Wickerhamomyces ciferrii mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-level production of tetraacetyl phytosphingosine (TAPS) by combined genetic engineering of sphingoid base biosynthesis and L-serine availability in the non-conventional yeast Pichia ciferrii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound = 98 HPLC 13018-48-9 [sigmaaldrich.com]

An In-depth Technical Guide to Tetraacetylphytosphingosine Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraacetylphytosphingosine (TAPS), a fully acetylated derivative of the naturally occurring sphingolipid phytosphingosine, has emerged as a molecule of significant interest in cellular signaling and drug development. Primarily known as a stable precursor for the synthesis of ceramides, TAPS itself exhibits potent biological activities, including anti-angiogenic, pro-apoptotic, and potential anti-inflammatory effects. This technical guide provides a comprehensive overview of the core signaling pathways modulated by TAPS, presenting key quantitative data, detailed experimental protocols for cited studies, and visual diagrams of the molecular interactions. This document is intended to serve as a valuable resource for researchers and professionals investigating the therapeutic potential of TAPS.

Introduction

Sphingolipids are a class of lipids that play crucial roles as both structural components of cell membranes and as signaling molecules in a variety of cellular processes. Phytosphingosine, a bioactive sphingoid base, is a key precursor in the synthesis of ceramides, which are essential for maintaining the skin barrier and are involved in signaling pathways regulating cell growth, differentiation, and apoptosis.[1] this compound (TAPS) is a synthetically stable and cell-permeable derivative of phytosphingosine, making it an ideal compound for research and potential therapeutic applications.[1][2] TAPS is primarily produced through fermentation by the yeast Wickerhamomyces ciferrii. Beyond its role as a ceramide precursor, TAPS has been shown to directly influence critical cellular signaling cascades, positioning it as a molecule with intrinsic therapeutic value. This guide will delve into the known signaling pathways affected by TAPS, with a focus on angiogenesis, apoptosis, and inflammation.

Anti-Angiogenic Signaling Pathways of TAPS

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions such as tumor growth and metastasis. TAPS has been demonstrated to be a potent inhibitor of angiogenesis, primarily by interfering with the signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF).[3]

Inhibition of the MAPK/ERK and JNK Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) are important members of the MAPK family. In the context of angiogenesis, VEGF stimulation of endothelial cells leads to the phosphorylation and activation of ERK and JNK, which in turn promotes endothelial cell migration and tube formation.

Studies have shown that TAPS effectively suppresses the VEGF-induced phosphorylation of p42/44 ERK and JNK in Human Umbilical Vein Endothelial Cells (HUVECs).[3] This inhibition of MAPK signaling is a central mechanism of TAPS's anti-angiogenic activity.

Attenuation of Intracellular Calcium Signaling

Intracellular calcium (Ca2+) acts as a ubiquitous second messenger in numerous signaling pathways, including those that regulate angiogenesis. VEGF binding to its receptor on endothelial cells triggers an increase in intracellular calcium levels, which is essential for downstream signaling events leading to cell migration and proliferation. TAPS has been observed to abolish the VEGF-induced increase in intracellular calcium in HUVECs, further contributing to its anti-angiogenic effects.[3]

Quantitative Data: Anti-Angiogenic Effects of TAPS

| Parameter | Cell Line | Treatment | Concentration | Result | Reference |

| Chemotactic Migration | HUVEC | TAPS + VEGF | 5 µM | Marked decrease in VEGF-induced migration | [3] |

| Capillary-like Tube Formation | HUVEC | TAPS + VEGF | 5 µM | Marked decrease in VEGF-induced tube formation | [3] |

| p42/44 ERK Phosphorylation | HUVEC | TAPS + VEGF | Not specified | Suppression of VEGF-induced phosphorylation | [3] |

| JNK Phosphorylation | HUVEC | TAPS + VEGF | Not specified | Suppression of VEGF-induced phosphorylation | [3] |

| Intracellular Calcium Increase | HUVEC | TAPS + VEGF | Not specified | Abolished VEGF-induced increase | [3] |

Signaling Pathway Diagram

Pro-Apoptotic Signaling Pathways of TAPS

Apoptosis, or programmed cell death, is a vital process for tissue homeostasis, and its dysregulation is a hallmark of cancer. TAPS has been shown to induce apoptosis in human keratinocyte (HaCaT) cells, particularly in synergy with UVB irradiation.[2]

Caspase Activation Cascade

Caspases are a family of cysteine proteases that are central executioners of apoptosis. TAPS treatment, especially in combination with UVB, leads to the cleavage and activation of initiator caspases (caspase-8 and -9) and the executioner caspase (caspase-3) in HaCaT cells.[2]

Regulation of the Bcl-2 Family Proteins

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. The balance between pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2) determines the cell's fate. TAPS co-treatment with UVB synergistically increases the expression of the pro-apoptotic protein Bax and decreases the expression of the anti-apoptotic protein Bcl-2 in HaCaT cells.[2] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, leading to the activation of caspase-9.

Induction of G2 Cell Cycle Arrest

The cell cycle is tightly regulated to ensure proper cell division. TAPS has been shown to induce cell cycle arrest at the G2 phase in HaCaT cells, which precedes the onset of apoptosis.[4]

Quantitative Data: Pro-Apoptotic Effects of TAPS

| Parameter | Cell Line | Treatment | Concentration | Result | Reference |

| Cytotoxicity | HaCaT | TAPS + UVB (10 mJ/cm²) | 10 µM | Synergistically enhanced cytotoxicity and apoptosis | [2] |

| Cleaved Caspase-3 | HaCaT | TAPS + UVB | 10 µM | Higher levels than with either treatment alone | [2] |

| Cleaved Caspase-8 | HaCaT | TAPS + UVB | 10 µM | Higher levels than with either treatment alone | [2] |

| Cleaved Caspase-9 | HaCaT | TAPS + UVB | 10 µM | Higher levels than with either treatment alone | [2] |

| Bax Expression | HaCaT | TAPS + UVB | 10 µM | Increased expression | [2] |

| Bcl-2 Expression | HaCaT | TAPS + UVB | 10 µM | Decreased expression | [2] |

Signaling Pathway Diagram

Potential Anti-Inflammatory Signaling Pathways of TAPS

While direct studies on the anti-inflammatory signaling of TAPS are limited, research on its precursor, phytosphingosine, provides strong indications of its potential mechanisms. Phytosphingosine has been shown to ameliorate skin inflammation by inhibiting the NF-κB and JAK/STAT signaling pathways in keratinocytes.[5] Given that TAPS is a derivative of phytosphingosine, it is plausible that it exerts similar anti-inflammatory effects.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In inflammatory conditions, NF-κB is activated and translocates to the nucleus to initiate gene transcription. Phytosphingosine has been shown to inhibit the activation and nuclear translocation of NF-κB in keratinocytes, thereby reducing the expression of inflammatory mediators.[5]

Modulation of the JAK/STAT Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another critical signaling cascade in inflammation, particularly in response to cytokine stimulation. Phytosphingosine derivatives have been found to suppress the phosphorylation of STAT proteins, which is a key step in the activation of this pathway.[5]

Signaling Pathway Diagram

Experimental Protocols

Western Blot Analysis of Phosphorylated ERK in HUVECs

This protocol is adapted for the analysis of VEGF-induced ERK phosphorylation in HUVECs and its inhibition by TAPS.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

TAPS (in appropriate solvent, e.g., DMSO)

-

Recombinant Human VEGF

-

Phosphatase Inhibitor Cocktail

-

Protease Inhibitor Cocktail

-

RIPA Lysis Buffer

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), Rabbit anti-p44/42 MAPK (Erk1/2)

-

HRP-conjugated anti-rabbit IgG secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Culture HUVECs to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to treatment. Pre-treat cells with TAPS (e.g., 5 µM) or vehicle control for 1 hour. Stimulate the cells with VEGF (e.g., 20 ng/mL) for 10-15 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody against phospho-ERK (1:1000 dilution in 5% BSA/TBST) overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with the total ERK antibody to confirm equal protein loading.

TUNEL Assay for Apoptosis in HaCaT Cells

This protocol is for the detection of apoptosis in HaCaT cells treated with TAPS and/or UVB, using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

Materials:

-

HaCaT cells

-

DMEM with 10% FBS

-

TAPS

-

UVB light source

-

TUNEL Assay Kit (containing TdT enzyme, BrdUTP, and anti-BrdU-FITC antibody)

-

Propidium Iodide (PI) for counterstaining

-

4% Paraformaldehyde in PBS

-

Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture HaCaT cells on glass coverslips to 60-70% confluency. Treat the cells with TAPS (e.g., 10 µM) or vehicle control. After a designated time, expose the cells to UVB radiation (e.g., 10 mJ/cm²). Incubate for a further 24-48 hours.

-

Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and permeabilize with the permeabilization solution for 2 minutes on ice.

-

TUNEL Staining: Wash the cells with PBS and incubate with the TUNEL reaction mixture (TdT enzyme and BrdUTP) in a humidified chamber at 37°C for 60 minutes.

-

Antibody Staining: Wash the cells and incubate with the anti-BrdU-FITC antibody solution for 30 minutes at room temperature in the dark.

-

Counterstaining and Mounting: Wash the cells and counterstain with PI. Mount the coverslips onto microscope slides.

-

Microscopy: Analyze the slides under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus, while all nuclei will be stained red with PI.

Experimental Workflow Diagram

Conclusion

This compound is a multifaceted signaling molecule with significant potential in therapeutic development. Its ability to inhibit angiogenesis through the MAPK and calcium signaling pathways, induce apoptosis via caspase activation and Bcl-2 family regulation, and potentially mitigate inflammation through the NF-κB and JAK/STAT pathways highlights its promise in oncology and dermatology. This technical guide provides a foundational understanding of the core signaling pathways of TAPS, supported by quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the intricate molecular mechanisms of TAPS and to translate these findings into clinical applications.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Potentiation of UVB-induced apoptosis by novel phytosphingosine derivative, tetraacetyl phytosphingosine in HaCaT cell and mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-angiogenic effect of tetraacetyl-phytosphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

The Cellular Journey of Tetraacetylphytosphingosine: A Technical Guide to Uptake and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraacetylphytosphingosine (TAPS), a fully acetylated derivative of the sphingoid base phytosphingosine, is a key precursor in the synthesis of ceramides, essential lipid molecules for skin barrier function and cellular signaling.[1][2] Primarily produced via fermentation of the yeast Wickerhamomyces ciferrii, TAPS is gaining significant attention in the cosmetic and pharmaceutical industries for its potential therapeutic applications, including skin health, anti-inflammatory effects, and as an anti-angiogenic agent.[2][3][4] This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of TAPS, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to support further research and development in this field.

Cellular Uptake of this compound

While the biosynthesis of TAPS in yeast is well-documented, the precise mechanisms governing its uptake into mammalian cells are still an area of active investigation. However, evidence from cosmetic and dermatological studies suggests that topically applied TAPS can penetrate the stratum corneum and influence cellular processes.[5] The uptake of lipophilic molecules like TAPS across the plasma membrane can occur through various mechanisms, including passive diffusion and endocytic pathways.[6][7][8]

Putative Mechanisms of Cellular Entry

Given its lipid-soluble nature, TAPS may enter cells via passive diffusion, moving across the cell membrane down its concentration gradient.[8] Additionally, endocytosis, a process where the cell engulfs extracellular material, represents another potential route.[6][9] The specific endocytic pathway, whether it be clathrin-mediated, caveolae-mediated, or macropinocytosis, would likely depend on the cell type and the formulation of the TAPS delivery system.[7][9]

Further research is required to elucidate the specific transporters or membrane domains involved in TAPS uptake and to quantify the kinetics of this process in different cell types relevant to drug development, such as keratinocytes, fibroblasts, and endothelial cells.

Intracellular Metabolism and Signaling Pathways

Once inside the cell, TAPS is believed to undergo deacetylation to yield phytosphingosine, a critical precursor for the synthesis of ceramides and other complex sphingolipids.[1][10]

Metabolic Conversion to Phytosphingosine and Ceramides

The primary metabolic fate of intracellular TAPS is its hydrolysis by cellular esterases or deacetylases, which remove the four acetyl groups to release phytosphingosine. Phytosphingosine then serves as a backbone for the synthesis of phytoceramides through the action of ceramide synthases, which attach a fatty acid chain.[1][10] These ceramides are integral components of the epidermal permeability barrier and are also involved in various signaling cascades.[1][11]

A simplified workflow for the intracellular processing of TAPS is presented below:

Caption: Intracellular processing of TAPS to form phytoceramides.

Involvement in Signaling Pathways

Emerging evidence suggests that TAPS and its metabolites can modulate cellular signaling pathways. TAPS has been shown to inhibit angiogenesis by suppressing the mitogen-activated protein kinase (MAPK) pathway and reducing intracellular calcium levels.[3] As precursors to ceramides, TAPS can indirectly influence the sphingomyelin signaling pathway, which plays a role in apoptosis, cell cycle arrest, and inflammation.[1][12]

The proposed signaling cascade influenced by TAPS is depicted below:

Caption: TAPS modulation of cellular signaling pathways.

Quantitative Data

Quantitative data on the cellular uptake and metabolism of TAPS is primarily focused on its production in yeast. The following tables summarize key production metrics from various studies, which can serve as a reference for the availability and production scalability of TAPS for research and development purposes.

Table 1: TAPS Production in Wild-Type and Mutant Wickerhamomyces ciferrii

| Strain | Fermentation Type | TAPS Titer (g/L) | TAPS Yield (mg-TAPS/g-DCW) | Reference |

| Wild-Type | Batch | 1.7 | 52.2 | [13] |

| Mutant 736 | Batch | 9.1 | 218.7 | [13][14] |

| Mutant 736 | Fed-Batch | 17.7 | 259.6 | [13] |

| Haploid F-60-10 | Batch (Glucose) | 0.233 | 15 (mg/g yeast solids) | [1][15] |

| Haploid F-60-10 | Fed-Batch (Glycerol) | 2.1 | N/A | [1] |

DCW: Dry Cell Weight

Table 2: TAPS Production in Genetically Engineered Pichia ciferrii

| Genetic Modification | TAPS Yield (mg/g cdw) | Fold Increase vs. Parental | Reference |

| Deletion of SHM1, SHM2, CHA1 | 65 | 3 | [16] |

| Deletion of PcLCB4 | Further 78% increase | - | [16] |

| Overexpression of Lcb1, Lcb2 + Deletion of ORM12 | 178 | - | [16] |

| Above + Overexpression of Syr2 | 199 | - | [16] |

| Overexpression of LCB1, LCB2, SYR2 + Deletion of LCB4 (High-density fermentation) | 20 g/L (titer) | - | [17] |

cdw: cell dry weight

Experimental Protocols

Detailed experimental protocols for specifically studying TAPS cellular uptake and metabolism are not widely published. The following are generalized protocols that can be adapted for this purpose.

Protocol for Quantifying Cellular Uptake of TAPS using HPLC

This protocol describes a method to quantify the amount of TAPS taken up by cultured cells.

-

Cell Culture: Plate cells (e.g., HaCaT keratinocytes, HUVECs) in 6-well plates and grow to 80-90% confluency.

-

TAPS Treatment: Prepare a stock solution of TAPS in a suitable solvent (e.g., ethanol).[18] Dilute the stock solution in a cell culture medium to the desired final concentrations. Remove the existing medium from the cells and add the TAPS-containing medium. Incubate for various time points (e.g., 1, 4, 8, 24 hours).

-

Cell Lysis: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular TAPS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Lipid Extraction: Perform a lipid extraction from the cell lysate using a modified Bligh-Dyer method. Briefly, add a chloroform:methanol (2:1, v/v) mixture to the lysate, vortex thoroughly, and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

-

Sample Preparation: Evaporate the solvent from the organic phase under a stream of nitrogen. Reconstitute the lipid extract in a solvent compatible with the HPLC mobile phase.

-

HPLC Analysis: Analyze the extracted lipids using a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18) and detector (e.g., UV or mass spectrometer).[18]

-

Quantification: Create a standard curve using known concentrations of a TAPS standard. Quantify the amount of TAPS in the cell extracts by comparing their peak areas to the standard curve. Normalize the results to the total protein concentration of the cell lysate.

An illustrative workflow for this protocol is provided below:

Caption: Workflow for quantifying cellular uptake of TAPS.

Protocol for Assessing TAPS Metabolism by Thin-Layer Chromatography (TLC)

This protocol allows for the qualitative and semi-quantitative analysis of TAPS and its metabolites.

-

Cell Culture and Treatment: Follow steps 1 and 2 from the HPLC protocol.

-

Lipid Extraction: Follow step 4 from the HPLC protocol.

-

TLC Analysis: Spot the concentrated lipid extracts onto a silica gel TLC plate. Develop the plate in a chamber containing a suitable solvent system (e.g., chloroform:methanol:acetic acid in a 90:10:1 ratio).

-

Visualization: After development, dry the plate and visualize the lipid spots by staining with a suitable reagent (e.g., primuline spray followed by visualization under UV light or iodine vapor).

-

Identification: Run standards for TAPS, phytosphingosine, and relevant ceramides on the same plate for identification of the corresponding spots in the cell extracts. The relative intensity of the spots can provide a semi-quantitative measure of metabolism.

Future Directions

The study of the cellular uptake and metabolism of this compound is a burgeoning field with significant potential for therapeutic innovation. Future research should focus on:

-

Elucidating Uptake Mechanisms: Utilizing inhibitors of various endocytic pathways and advanced imaging techniques to pinpoint the specific mechanisms of TAPS entry into different cell types.

-

Identifying Metabolizing Enzymes: Identifying the specific cellular hydrolases responsible for the deacetylation of TAPS.

-

Quantitative Metabolic Flux Analysis: Employing stable isotope labeling to trace the metabolic fate of TAPS and quantify its conversion to various sphingolipids.

-

Pharmacokinetic and Pharmacodynamic Studies: Conducting in vivo studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of TAPS and its correlation with its biological effects.

By addressing these key questions, the scientific community can unlock the full therapeutic potential of this promising molecule.

References

- 1. Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Ingredients To Improve Dark Circles white powder Safe and non-irritating [cosmeticingredientssupplier.com]

- 4. researchgate.net [researchgate.net]

- 5. EP0695167A1 - Cosmetic composition containing ceramide precursors - Google Patents [patents.google.com]

- 6. New views on cellular uptake and trafficking of manufactured nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Sphingosine, a Product of Ceramide Hydrolysis, Influences the Formation of Ceramide Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Formation of Extracellular Sphingolipids by Microorganisms: IV. Pilot-Plant Production of this compound by Hansenula ciferrii - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High-level production of tetraacetyl phytosphingosine (TAPS) by combined genetic engineering of sphingoid base biosynthesis and L-serine availability in the non-conventional yeast Pichia ciferrii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound = 98 HPLC 13018-48-9 [sigmaaldrich.com]

Tetraacetylphytosphingosine: A Technical Guide for Cosmetic Science Professionals

An In-depth Review of its Mechanism of Action, Efficacy, and Experimental Evaluation

Introduction

Tetraacetylphytosphingosine (TAPS) is a synthetically modified bioactive lipid derived from phytosphingosine, a naturally occurring sphingoid base found in the stratum corneum of the skin. As a precursor to phytosphingosine and ceramides, TAPS plays a pivotal role in maintaining skin barrier function, hydration, and overall homeostasis.[1] Its enhanced solubility and stability compared to its parent compound make it a valuable ingredient in advanced cosmetic and dermatological formulations aimed at skin repair, anti-aging, and management of inflammatory skin conditions.[2] This technical guide provides a comprehensive overview of the scientific principles underlying the use of this compound in cosmetic science, detailing its mechanism of action, summarizing key efficacy data, and providing in-depth experimental protocols for its evaluation.

Chemical Properties and Synthesis

This compound is the acetylated derivative of phytosphingosine. The acetylation process enhances its lipophilicity, which is thought to improve its penetration into the stratum corneum. The primary route for obtaining phytosphingosine for the synthesis of TAPS is through the fermentation of the yeast Wickerhamomyces ciferrii.[1] This biotechnological approach is favored over extraction from plant sources due to the low natural abundance of phytosphingosine.[1]

The synthesis of TAPS involves the deacetylation of the fermented product to yield phytosphingosine, which is then re-acetylated to produce the final tetra-acetylated compound. This multi-step process allows for a high degree of purity and control over the final product.

Mechanism of Action in the Skin

This compound exerts its beneficial effects on the skin through a multi-faceted mechanism of action, primarily centered around its role as a precursor to essential lipid components of the skin barrier and its ability to modulate key cellular signaling pathways.

Replenishment of Skin Barrier Lipids

Upon topical application, TAPS is believed to be metabolized within the epidermis, where it is deacetylated to release phytosphingosine. Phytosphingosine then serves as a direct precursor for the synthesis of ceramides, which are critical components of the lamellar lipid matrix in the stratum corneum. This matrix is essential for maintaining the skin's barrier function, preventing transepidermal water loss (TEWL), and protecting against environmental aggressors. TAPS has been shown to stimulate the in vivo synthesis of glucosylceramide, a key intermediate in the ceramide biosynthesis pathway.

Modulation of Cellular Signaling Pathways

Beyond its structural role, TAPS and its metabolite, phytosphingosine, actively modulate cellular signaling cascades involved in inflammation, differentiation, and angiogenesis.

Phytosphingosine has been demonstrated to inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.[3] By preventing the nuclear translocation of NF-κB, phytosphingosine can suppress the expression of pro-inflammatory cytokines such as Interleukin-1α (IL-1α) and Tumor Necrosis Factor-α (TNF-α).[4][5]

Furthermore, phytosphingosine has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the phosphorylation of p38, ERK, and JNK.[4] This pathway is also critically involved in the inflammatory cascade.

Figure 1: TAPS's Anti-Inflammatory Signaling Cascade.

Phytosphingosine has been shown to stimulate the differentiation of human keratinocytes. Studies have demonstrated that phytosphingosine treatment increases the expression of key differentiation markers such as involucrin and loricrin, which are essential for the formation of the cornified envelope, a critical component of the skin barrier.[2][6][7]

TAPS has been observed to inhibit angiogenesis, the formation of new blood vessels. It has been shown to decrease vascular endothelial growth factor (VEGF)-induced chemotactic migration and capillary-like tube formation in endothelial cells.[8] This effect is mediated through the inhibition of MAPK activation and intracellular calcium increase.[8][9] This anti-angiogenic property may be beneficial in cosmetic applications for reducing the appearance of redness and dark circles.

Figure 2: TAPS's Anti-Angiogenic Signaling Pathway.

Quantitative Efficacy Data

The efficacy of this compound and its precursor, phytosphingosine, has been evaluated in numerous in vitro and clinical studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Efficacy of Phytosphingosine on Keratinocyte Differentiation

| Parameter | Treatment | Result | Reference |

| Cornified Envelope Production | Phytosphingosine | ~1.8-fold increase vs. control | [2][6][7] |

| Involucrin Protein Levels | Phytosphingosine | Significant increase vs. control | [2][6][7] |

| Loricrin Protein Levels | Phytosphingosine | Significant increase vs. control | [2][6][7] |

| Keratin 1 Protein Levels | Phytosphingosine | Significant increase vs. control | [2][6][7] |

Table 2: Clinical Efficacy Data for Formulations Containing Sphingolipid Derivatives

| Parameter | Product Concentration | Study Duration | Result | Reference |

| Skin Hydration | Not specified (containing Salicyloyl-Phytosphingosine) | 4 weeks | Significant increase in skin hydration | [10] |

| Periorbital Wrinkle Reduction | 0.05% and 0.2% Salicyloyl-Phytosphingosine | 4 weeks | Significant reduction in wrinkle depth | [10] |

| Skin Elasticity | Not specified (containing a peptide complex) | 12 weeks | 18.81% increase in skin elasticity | [11] |

| Skin Firmness | Not specified (containing a peptide complex) | 12 weeks | Significant improvement in skin firmness | [11] |

| Transepidermal Water Loss (TEWL) | Not specified (containing ceramides) | 56 days | 20% reduction in TEWL |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.

In Vitro Assessment of Anti-Inflammatory Activity: NF-κB Luciferase Reporter Assay

This assay quantifies the ability of a test compound to inhibit the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.

Experimental Workflow:

References

- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 4. Clinical Studies | Forest MD [forest-md.com]

- 5. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promocell.com [promocell.com]

- 7. ibidi.com [ibidi.com]

- 8. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Everything you always wanted to know about in vitro toxicology for cosmetics [cosmeticsbusiness.com]

- 10. scantox.com [scantox.com]

- 11. corning.com [corning.com]

Primary Natural Source: Wickerhamomyces ciferrii

An In-depth Technical Guide to the Natural Sources of Tetraacetylphytosphingosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of this compound (TAPS), a crucial precursor in the synthesis of ceramides for the cosmetic and pharmaceutical industries. The document details the primary microbial source, quantitative production data, detailed experimental protocols for extraction and purification, and visual representations of the biosynthetic pathway and experimental workflows.

The primary and most significant natural producer of this compound is the non-conventional yeast Wickerhamomyces ciferrii.[1][2][3] This yeast, previously known by synonyms such as Pichia ciferrii and Hansenula ciferrii, is unique in its ability to naturally secrete large quantities of TAPS into its environment.[1][2][4][5] Originally isolated from tonka beans (Dipteryx odorata), W. ciferrii has become the industrial workhorse for the biotechnological production of TAPS, offering a sustainable alternative to complex chemical synthesis or extraction from low-yielding plant sources.[1][2][6]

The yeast's ability to produce and tolerate high concentrations of sphingolipids, which can be toxic to other microorganisms, makes it an ideal candidate for large-scale fermentation.[2] TAPS itself is a fully acetylated derivative of phytosphingosine and serves as a stable intermediate that can be later deacetylated to yield phytosphingosine, a key component of ceramides.[2][7]

Quantitative Production of TAPS

Significant research has focused on enhancing TAPS production in W. ciferrii through classical mutagenesis and modern metabolic engineering techniques. The yields vary considerably between wild-type strains and genetically engineered mutants, as well as under different fermentation strategies.

| Strain/Condition | TAPS Titer (g/L) | Specific Productivity (mg/g DCW) | Fermentation Type | Reference |

| Hansenula ciferrii F-60-10 | Not specified | 15 | Submerged Culture | [8] |

| Wild-Type W. ciferrii | 1.7 | 52.2 | Batch | [1][9] |

| Mutant 736 (γ-ray irradiation) | 9.1 | 218.7 | Batch | [1][9] |

| Mutant 736 (γ-ray irradiation) | 17.7 | 259.6 | Fed-Batch | [1][9] |

| Genetically Engineered W. ciferrii | ~2.0 | 199 | Not specified | [1] |

| Genetically Engineered Y. lipolytica | 0.65 | Not specified | Fed-Batch | [1] |

| Mutant M40 (EMS mutagenesis) | 2.895 | Not specified | Fed-Batch with molasses | [2] |

| Pichia ciferrii DSCC 7-25 | 5-15 | Not specified | Batch | [10] |

DCW: Dry Cell Weight EMS: Ethyl methanesulfonate

Biosynthetic Pathway of this compound

The synthesis of TAPS in W. ciferrii occurs on the endoplasmic reticulum membrane and involves a series of enzymatic steps starting from the condensation of serine and palmitoyl-CoA.[2][6][9]

Caption: Biosynthetic pathway of this compound (TAPS) in Wickerhamomyces ciferrii.

Experimental Protocols

Fermentation of W. ciferrii for TAPS Production

The following protocol is a generalized procedure based on methodologies cited in the literature.[8][10][11][12]

-

Strain and Medium Preparation:

-

Inoculate a suitable strain of Wickerhamomyces ciferrii (e.g., wild-type or a high-producing mutant) into a pre-culture medium (e.g., YMgl medium: yeast extract, malt extract, peptone, glycerol).

-

Incubate the pre-culture at 22-30°C with agitation until a sufficient cell density is reached.

-

-

Fermentor Inoculation:

-

Fermentation Conditions:

-

Maintain the temperature between 22°C and 30°C.[10]

-

Control the pH of the culture, typically around 5.0-6.0.

-

Provide adequate aeration and agitation (e.g., 400-600 rpm) to ensure aerobic conditions.[8][10]

-

For fed-batch fermentation, feed a concentrated solution of the carbon source to maintain optimal growth and production, avoiding substrate inhibition.

-

-

Monitoring and Harvest:

-

Monitor cell growth (e.g., by measuring optical density at 600 nm) and TAPS production (e.g., via HPLC analysis of culture samples).

-

Harvest the culture when TAPS concentration reaches its maximum, typically after several days of fermentation.

-

Extraction and Purification of TAPS

The following protocol outlines the steps for isolating and purifying TAPS from the fermentation broth.[8][10][13]

-

Cell Harvesting:

-

Separate the yeast biomass from the culture medium by centrifugation or filtration.[13]

-

-

Solvent Extraction:

-

Extract the TAPS from the harvested cell biomass using an appropriate organic solvent. Effective solvents include hexane, ethanol, methanol, isopropanol, or ethyl acetate.[8][13]

-

The extraction can be performed at room temperature with vigorous mixing for several hours.

-

Adding a small amount of acetic acid (e.g., 1% w/w) to the solvent can improve extraction efficiency.[13]

-

Separate the solvent phase containing the extracted lipids from the cell debris by centrifugation or filtration.

-

-

Solvent Removal:

-

Evaporate the organic solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude TAPS residue.

-

-

Purification:

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Perform purification using silica gel column chromatography.[10]

-

Elute the column with a solvent gradient (e.g., a mixture of hexane and ethyl acetate) to separate TAPS from other lipids and impurities.

-

Collect the fractions containing pure TAPS, as determined by thin-layer chromatography (TLC) or HPLC.

-

-

Final Product:

-

Combine the pure fractions and evaporate the solvent to yield purified TAPS, which typically appears as a white crystalline or fine powder solid.[7]

-

Experimental and Production Workflow

The overall process from strain selection to purified product follows a logical workflow that can be optimized for industrial-scale production.

Caption: General workflow for the production and purification of TAPS from Wickerhamomyces ciferrii.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A versatile genetic toolkit for engineering Wickerhamomyces ciferrii for tetraacetyl phytosphingosine production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A versatile genetic toolkit for engineering Wickerhamomyces ciferrii for tetraacetyl phytosphingosine production [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. aosennewmaterial.com [aosennewmaterial.com]

- 8. Formation of Extracellular Sphingolipids by Microorganisms: IV. Pilot-Plant Production of this compound by Hansenula ciferrii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. FR2781502A1 - Production of this compound for use in cosmetics using a Pichia ciferrii strain - Google Patents [patents.google.com]

- 11. EP0667853B1 - Method of synthesising phytosphingosine-containing ceramides and cosmetic compositions comprising them - Google Patents [patents.google.com]

- 12. WO1994010131A1 - Method of synthesising phytosphingosine-containing ceramides and cosmetic compositions comprising them - Google Patents [patents.google.com]

- 13. EP0688871A2 - Preparation of phytosphingosine derivative - Google Patents [patents.google.com]

Methodological & Application